5-Methyloxazole
Overview
Description
5-Methyloxazole is a heterocyclic organic compound that belongs to the oxazole family. It consists of a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
5-Methyloxazole has a wide range of applications in scientific research:
Safety and Hazards
While specific safety and hazard information for 5-Methyloxazole was not found, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
Mechanism of Action
Target of Action
5-Methyloxazole is a derivative of the oxazole class of compounds . The primary targets of this compound are likely to be various enzymes and receptors in biological systems . These targets are chosen based on their chemical diversity .
Mode of Action
It is known that oxazole derivatives bind to their targets via numerous non-covalent interactions . This interaction can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
Oxazole derivatives are known to have a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These effects suggest that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
The properties of oxazole derivatives suggest that they may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with oxazole derivatives . These effects could include changes in cell signaling, gene expression, and cellular metabolism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals, pH, temperature, and light conditions can affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
5-Methyloxazole, like other oxazole derivatives, is known to interact with various enzymes, proteins, and other biomolecules . These interactions are often non-covalent and can influence the function of these biomolecules
Cellular Effects
Oxazole derivatives have been reported to exhibit various biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial activities . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyloxazole can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using Deoxo-Fluor® at room temperature, which results in the formation of oxazolines. These oxazolines can then be oxidized to yield this compound . Another method involves the reaction of propargylic ketones with TMSN₃ (trimethylsilyl azide) in the presence of TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to minimize costs, reduce toxicity, and simplify the separation process .
Chemical Reactions Analysis
Types of Reactions
5-Methyloxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles.
Reduction: Reduction of oxazole derivatives to corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions at the carbon atoms adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Deoxo-Fluor®, reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like organolithium or Grignard reagents .
Major Products
The major products formed from these reactions include various substituted oxazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 5-Methyloxazole include:
Oxazole: The parent compound with a similar five-membered ring structure.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.
Benzoxazole: A fused ring system containing an oxazole ring and a benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position enhances its stability and reactivity compared to other oxazole derivatives .
Properties
IUPAC Name |
5-methyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4-2-5-3-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMHCFYHVYGFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347147 | |
Record name | 5-Methyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66333-88-8 | |
Record name | 5-Methyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyloxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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